Ammonium tetraformate

Description

Ammonium tetraformate (CAS 70179-79-2) is a chemical compound widely utilized as a preservative in agricultural and industrial applications. It is particularly effective in inhibiting microbial growth and mycotoxin-producing fungi in animal feed and silage . Its mechanism involves acidification, which suppresses undesirable fermentation and enhances aerobic stability in stored feed .

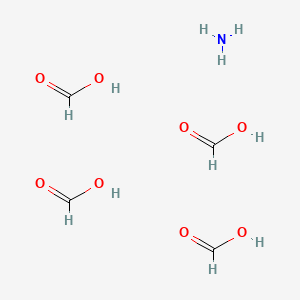

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Ammonium tetraformate is typically prepared by neutralizing formic acid with ammonia. The reaction involves the careful addition of ammonia gas to formic acid under controlled conditions to achieve a pH of 7-7.5. The mixture is then cooled to -5°C and filtered to obtain this compound. This process ensures the formation of a clear, colorless solution that is highly soluble in water .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Preparation

- Chemical Formula :

- Molecular Weight : 63.06 g/mol

- CAS Number : 70179-79-2

Ammonium tetraformate is typically prepared by neutralizing formic acid with ammonia. This involves the careful addition of ammonia gas to formic acid under controlled conditions to achieve a pH of 7-7.5. The mixture is then cooled and filtered to obtain a clear, colorless solution that is highly soluble in water .

Organic Synthesis

This compound serves as a reducing agent in organic synthesis, particularly in:

- Reductive Amination : It is used in the reductive amination of carbonyl compounds, facilitating the formation of amines from aldehydes and ketones .

- Functional Group Reduction : It aids in the reduction of various functional groups, including alkenes to alkanes .

Biological Applications

In biological research, this compound is utilized for:

- Drug Preparation : It plays a role in synthesizing pharmaceutical compounds and analytical reagents .

- Microbial Control : The compound effectively kills surplus yeast and prevents microbial contamination in animal feed, enhancing nutrient absorption in livestock .

Electrochemical Applications

This compound is investigated as a potential component in electrochemical cells due to its safe and energy-dense properties when used as an ionic liquid .

Animal Feed Preservation

This compound is primarily used as a preservative in animal feed:

- It prevents the growth of microorganisms and molds in spent grain, ensuring the safety and quality of animal feed .

Food Industry

The compound's antimicrobial properties make it suitable for applications in food preservation, particularly in preventing spoilage due to microbial growth .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reductive amination, functional group reduction | Facilitates formation of amines |

| Biological Research | Drug preparation, microbial control | Enhances nutrient absorption |

| Electrochemical Cells | Ionic liquid component | Safe energy-dense fuel |

| Animal Feed Preservation | Prevents microbial contamination | Ensures safety and quality |

Case Study 1: Microbial Control in Animal Feed

A study demonstrated that the addition of this compound to spent grain significantly reduced yeast populations, preventing spoilage and enhancing nutrient availability for livestock . This application not only improves digestion but also mitigates health risks associated with contaminated feed.

Case Study 2: Organic Synthesis

In a research project focused on organic synthesis, this compound was employed to successfully reduce carbonyl compounds through reductive amination. This method showcased its effectiveness as a reducing agent, yielding high purity amines suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of ammonium tetraformate involves its ability to kill micro-organisms and prevent mould growth. This is achieved through its interaction with the cell walls of bacteria and mould, leading to the disorganization of cellular structures and leakage of low molecular weight components. This antimicrobial activity ensures the safety and quality of animal feed .

Comparison with Similar Compounds

Chemical Analogues: Ammonium and Metal Formates

Ammonium tetraformate belongs to the broader class of formate salts, which include:

<sup>*</sup>Structural ambiguity exists, but "tetraformate" likely denotes a higher formate-to-ammonium ratio compared to NH₄HCOO.

Preservative Efficacy in Silage

A comparative study of additives for wilted grass silage revealed the following :

| Additive | Fermentation Quality (Low-DM Herbage) | Residual WSC<sup>†</sup> | Aerobic Stability |

|---|---|---|---|

| This compound (6 L/t) | Consistently well-fermented | High | Intermediate to long |

| Homofermentative LAB | Poor in low-DM | Low | Poor |

| Antimicrobial mixture | Variable | Moderate | Inconsistent |

| Untreated control | Poor in low-DM | Low | Poor |

<sup>†</sup>WSC: Water-soluble carbohydrates.

Key findings:

Biological Activity

Ammonium tetraformate, a complex salt derived from formic acid and ammonium, has garnered attention in various biological applications due to its unique properties and biological activity. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.

This compound (NH₄[HCOO]₄) is characterized by its ability to act as a buffer and preservative in various biological systems. It is less corrosive than traditional acids, making it safer for handling in laboratory and industrial settings. Its buffering capacity is particularly beneficial in maintaining pH levels during biochemical reactions.

- Metabolic Effects : this compound influences metabolic pathways by affecting mitochondrial function. It has been shown to disrupt mitochondrial electron transport, primarily by inhibiting cytochrome oxidase activity, which can lead to metabolic acidosis and cell death due to ATP depletion .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity comparable to that of formic acid against pathogens such as Salmonella. This makes it a viable candidate for use in food preservation and animal feed applications .

- Preservative Applications : The compound has been used effectively as a preservative in silage production, enhancing fermentation quality and reducing spoilage . In studies, this compound was found to produce well-fermented silage with reduced levels of undesirable microorganisms.

Study on Silage Preservation

A study evaluated the effectiveness of this compound as an additive in wilted perennial ryegrass silage. The results indicated that at a concentration of 6 L/t, this compound produced the highest quality silage with optimal fermentation characteristics compared to other additives .

| Additive | Dosage (L/t) | Fermentation Quality |

|---|---|---|

| This compound | 6 | Excellent |

| Control (no additive) | - | Poor |

| Formic Acid | 5 | Moderate |

Antimicrobial Efficacy

Another significant study compared the antimicrobial efficacy of this compound against Salmonella species in animal feed. The findings demonstrated that while higher concentrations were needed compared to formic acid, the overall effectiveness was enhanced due to lower corrosivity and reduced odor during application .

Applications

- Animal Feed Preservation : Due to its antimicrobial properties, this compound is used in animal feed formulations to inhibit microbial growth, thus extending shelf life and improving nutritional quality.

- Agricultural Use : It serves as a preservative for agricultural crops, preventing mold and bacterial growth when applied at appropriate concentrations.

- Pharmaceutical Applications : The compound is being explored for its potential use in treating fungal infections due to its biocidal properties .

Q & A

How is ammonium tetraformate synthesized and characterized for research applications?

This compound is typically synthesized by neutralizing formic acid with ammonium carbonate or hydroxide under controlled conditions. Characterization involves techniques such as nuclear magnetic resonance (NMR) to confirm hydrogen bonding patterns, X-ray diffraction (XRD) for crystal structure determination, and elemental analysis to verify purity . Advanced studies may employ thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

What experimental designs are used to evaluate this compound’s role in silage fermentation?

Controlled laboratory trials involve treating wilted grass with varying concentrations of this compound (e.g., 3–6 L/ton) and comparing fermentation outcomes (pH, dry matter retention, water-soluble carbohydrate [WSC] levels) against untreated controls or other additives (e.g., lactic acid bacteria). Researchers use factorial designs to account for variables like herbage moisture content and cultivar differences . Post-ensiling, aerobic stability is tested by exposing silage to air and monitoring temperature changes and microbial activity over time .

How does this compound influence catalytic mechanisms in dirhodium complexes?

In dirhodium catalysis, this compound acts as a ligand or solvent-coordinated species. Mechanistic studies use UV-Vis spectroscopy to track carbene formation and density functional theory (DFT) calculations to model reaction pathways. For example, polarized crystal spectra and relativistic ZORA (Zero-Order Regular Approximation) methods have been applied to analyze electronic transitions in dirhodium tetraformate complexes . Kinetic experiments under inert atmospheres help isolate intermediates like ylides or carbenes .

What computational methods resolve contradictions in NMR shielding effects of this compound derivatives?

Discrepancies in experimental vs. calculated NMR chemical shifts (e.g., for rhodium(II) tetraformate complexes) are addressed using relativistic scalar and spin-orbit ZORA models with solvent effects simulated via polarizable continuum models (PCM). Researchers optimize functionals (e.g., B3LYP) to improve correlation coefficients between theoretical shielding values and observed shifts . Validation involves benchmarking against known selenium or nitrogen-containing analogs .

How do researchers address variability in this compound’s fermentation efficacy across studies?

Contradictions in silage outcomes (e.g., well-fermented vs. poorly fermented batches) are analyzed by controlling herbage dry matter (DM) content, cultivar-specific responses, and application rates. Meta-analyses of trials comparing this compound with homo- or heterofermentative bacteria highlight interactions between DM levels (145–365 g/kg) and additive efficacy. Statistical tools like ANOVA identify significant factors (e.g., DM × cultivar interactions) .

What analytical techniques quantify residual this compound in post-reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard for quantifying unreacted this compound. Calibration curves using spiked samples ensure accuracy, while ion chromatography detects formate byproducts. In catalytic studies, inductively coupled plasma mass spectrometry (ICP-MS) tracks rhodium leaching .

How is aerobic stability in this compound-treated silage experimentally validated?

Aerobic stability is assessed by measuring temperature rise and CO₂ production in silage exposed to air for 5–10 days. Parameters like pH, yeast counts, and WSC degradation rates are monitored. Comparative studies show that 6 L/t this compound extends stability by inhibiting spoilage organisms (e.g., Candida spp.), though results vary with initial DM content .

What methodologies optimize this compound’s formulation for solvent-coordinated catalysis?

Solvent effects are studied by varying coordination environments (e.g., polar vs. nonpolar solvents) and using EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy to probe axial ligand binding. Reaction kinetics under inert atmospheres (e.g., argon) isolate solvent-specific pathways. Computational models (e.g., COSMO-RS) predict solubility and stability of tetraformate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.